Ethyl 4-(3-oxobutyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
174666-19-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-(3-oxobutyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3 |
InChI Key |
GYHQHPIRJZUHHD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Ethyl 4 3 Oxobutyl Benzoate and Its Analogues
Novel Reaction Development Strategies
The quest for new synthetic methods is driven by the need for more direct and versatile routes to target molecules and their derivatives.
The development of entirely new chemical transformations can provide access to previously challenging molecular architectures. One such area of exploration is the Borsche's cyclopentenone synthesis, which involves the construction of a 1,4-diketone followed by a base-induced cyclization. researchgate.net A notable application of this is the double alkylation of ethyl 4-(het)aryl-3-oxobutanoates, a class of compounds related to Ethyl 4-(3-oxobutyl)benzoate. researchgate.net This approach leads to cyclopentenones with a 2-oxoethyl group, which can serve as valuable building blocks for further chemical synthesis. researchgate.net
Another innovative approach involves the synthesis of complex thiourea (B124793) derivatives of ethyl benzoate (B1203000). For instance, Ethyl 4-(3-benzoylthioureido)benzoate and Ethyl 4-(3-butyrylthioureido)benzoate have been synthesized as precursors for imidazole (B134444) derivatives and as potential epoxy resin curing agents. researchgate.netnih.gov The synthesis of Ethyl 4-(3-benzoylthioureido)benzoate is achieved by reacting benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) in anhydrous acetone (B3395972) to form a reactive intermediate. nih.gov This is followed by the addition of p-aminobenzoic acid ethyl ester, which results in the final thiourea product after refluxing and precipitation in water. nih.gov This multi-step, one-pot reaction showcases a sophisticated route to highly functionalized benzoate analogues.
Often, significant advances are made by creatively adapting and optimizing well-established reactions for new substrates or improved performance. The Williamson etherification, a classic method for forming ethers, has been adapted for the synthesis of complex benzoate analogues. mdpi.com For example, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was synthesized from 11-bromoundecanoic acid hexylamide and ethyl 4-hydroxybenzoate. mdpi.com The optimization of this reaction involved carefully selecting the base (potassium carbonate), solvent (DMF), and a phase-transfer catalyst (tetrabutylammonium bromide) to achieve a good yield. mdpi.com
Similarly, the synthesis of substituted benzyl (B1604629) ethers like Methyl-4-(ethoxymethyl)-benzoate, an analogue of the target compound, has been achieved by adapting etherification protocols. kg.ac.rs One method involves the reaction of Methyl 4-(Bromomethyl) benzoate with ethanol, mediated by ferrous sulfate (B86663) (FeSO4), which avoids the need for a strong base. kg.ac.rs The optimization of such a reaction involves systematically varying parameters to maximize yield and purity.
Table 1: Example of Reaction Condition Optimization
This table illustrates typical parameters that are adjusted during the optimization of a synthetic reaction, based on general optimization principles. researchgate.net
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | 1.0 mol% |
| Temperature | Room Temp | 50 °C | 80 °C | 50 °C |
| Solvent | Toluene | Acetonitrile | Dichloromethane | Acetonitrile |
| Reaction Time | 12 hours | 24 hours | 48 hours | 24 hours |
The study of reactive intermediates is fundamental to understanding and controlling chemical reactions. beilstein-journals.org These transient species are not directly observed in the final product but play a crucial role in the reaction mechanism. beilstein-journals.org In the synthesis of benzoate derivatives, intermediates such as enolates, zwitterions, or nitrenium ions can be involved. researchgate.netbeilstein-journals.org Characterizing a reactive intermediate often requires it to be "trapped" by a specific quenching agent, or by using techniques like matrix isolation spectroscopy and laser flash photolysis. beilstein-journals.org For example, in base-catalyzed hydrolysis of esters like ethyl benzoate, the reaction proceeds through a tetrahedral intermediate which is typically short-lived. beilstein-journals.org Understanding the formation and fate of such intermediates allows chemists to devise strategies to control reaction pathways and improve the synthesis of desired products. beilstein-journals.orgbeilstein-journals.org
The development of new reagents can significantly simplify synthetic procedures, improve yields, and promote milder reaction conditions. A notable example is the use of ferrous sulfate (FeSO4) as a mediator for the synthesis of Methyl-4-(ethoxymethyl)-benzoate from Methyl 4-(Bromomethyl) benzoate and ethanol. kg.ac.rs This approach is advantageous as it is base-free and uses an environmentally benign and reusable mediator. kg.ac.rs
In the synthesis of more complex analogues like Ethyl 4-(3-benzoylthioureido)benzoate, the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate serves as a key reactive reagent. nih.gov This innovative one-pot approach avoids the isolation of the potentially unstable isothiocyanate intermediate. nih.gov
Catalysis in Targeted Molecular Synthesis
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions.
The rational design of catalysts involves a deep understanding of reaction mechanisms to create catalyst systems tailored for a specific transformation. researchgate.netrsc.org This approach moves beyond trial-and-error, using computational and experimental data to predict and build more effective catalysts. rsc.org For the synthesis of simple esters like ethyl benzoate, various catalysts have been explored. One study optimized the use of expandable graphite (B72142) (EG) as a catalyst under microwave heating. cibtech.org The optimization process involved systematically adjusting the mole ratio of reactants, the amount of catalyst, and the reaction temperature to maximize the yield. cibtech.org
Table 2: Optimization of Ethyl Benzoate Synthesis Using Expandable Graphite Catalyst cibtech.org
This table presents the optimized conditions found for the synthesis of ethyl benzoate, a structurally related parent compound.
| Parameter | Optimized Condition |
| Reactant Mole Ratio (Benzoic Acid : Ethanol) | 1 : 5 |
| Catalyst Dose (EG) | 8 wt% |
| Water Entrainer (Cyclohexane) | 15 mL |
| Temperature | 85°C |
| Microwave Power | 135 W |
| Reaction Time | 1.5 hours |
| Resulting Yield | 80.1% |
The principles learned from such studies can be applied to the more complex structure of this compound. A rationally designed catalyst system would aim to selectively promote the desired bond formations without affecting other functional groups in the molecule. This involves considering factors like the geometric and electronic properties of the catalyst's active sites. researchgate.net For instance, in mixed metal oxide catalysts, the synergistic interaction between different metal components can lead to the formation of new active phases with enhanced performance. researchgate.net This systematic approach is crucial for developing the next generation of catalysts for targeted molecular synthesis. rsc.org
Enantioselective Catalysis Approaches for Chiral Induction
Enantioselective catalysis is critical for producing specific stereoisomers of chiral molecules, which is particularly important when synthesizing intermediates for biologically active compounds. For β-keto esters like this compound, the primary target for chiral induction is the ketone's carbonyl group. Asymmetric hydrogenation of the prochiral ketone is a prominent strategy to generate chiral β-hydroxy esters with high enantioselectivity.
Ruthenium-based catalysts featuring atropisomeric diphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of β-ketoesters. For example, ligands such as Difluorphos, which is derived from the SEGPHOS backbone, have been used in ruthenium-catalyzed systems to achieve enantioselectivities of up to 99%. acs.org Similarly, other biaryl phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of various functionalized ketones, including γ-heteroatom-substituted β-ketoesters. acs.org These catalysts operate efficiently under mild conditions and low hydrogen pressures, yielding β-hydroxy esters with enantiomeric excesses as high as 99.4%. acs.org
Another modern approach involves visible-light-activated asymmetric catalysis. For instance, a stereogenic-at-rhodium Lewis acid catalyst has been used for the asymmetric β-C(sp³)–H functionalization of ketones with α-ketoesters, yielding products with high diastereoselectivity and enantiomeric excess (up to >99% ee). nih.gov Such methods represent the cutting edge of creating stereogenic centers with high precision.
| Catalyst System | Ligand Type | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ruthenium Complex | Difluorphos (Atropisomeric Diphosphine) | β-Ketoesters | Up to 99% | acs.org |
| Ruthenium Complex | Non-biaryl Phosphine | β-Ketoesters | Up to 99.4% | acs.org |
| Rhodium Complex | Chiral Lewis Acid | Acceptor-Substituted Ketones | Up to >99% | nih.gov |
| Palladium Complex | BABIBOP | β-Aryl-substituted β-ketoesters | Not Specified | acs.org |
Organocatalysis and Metal-Catalyzed Transformations
Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org These metal-free catalysts can activate substrates through various mechanisms, such as the formation of iminium or enamine intermediates. For the synthesis of β-substituted ketones, organocatalytic conjugate additions are particularly relevant. researchgate.net For example, the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral amines or their derivatives, can establish key carbon-carbon bonds with high stereocontrol. mdpi.com
Metal-catalyzed transformations remain a cornerstone of modern organic synthesis due to their high efficiency and selectivity. Catalysts based on palladium, rhodium, and ruthenium are widely used for various reactions. acs.orgnih.gov For instance, palladium catalysis in the presence of a chiral bidentate ligand can achieve enantioselective arylation of β-methylenes in aliphatic amides. nih.gov In the context of this compound, metal catalysts are instrumental in reactions like hydrogenation and C-H functionalization, allowing for precise modifications of the molecular structure. acs.orgnih.gov
Biocatalytic Pathways for Sustainable Synthesis
Biocatalysis leverages enzymes to perform chemical transformations, offering significant advantages in terms of sustainability, selectivity, and mild reaction conditions. google.com For the synthesis of chiral alcohols from keto esters, ketoreductases (KREDs) are highly effective. acs.org These enzymes, often dependent on cofactors like NADPH, can reduce the ketone in this compound to the corresponding alcohol with exceptionally high regio- and stereoselectivity. acs.orgnih.gov The choice of enzyme can determine which stereoisomer is produced, allowing for access to a variety of chiral building blocks. acs.org
Lipases are another class of enzymes useful in the synthesis of β-keto esters. They can catalyze transesterification reactions under mild, often solvent-free conditions. google.com This methodology provides a simple and efficient route to produce a range of β-keto esters by reacting an alcohol with a donor β-keto ester, such as ethyl acetoacetate. google.comconsensus.app The high chemoselectivity of enzymes like Candida antarctica lipase (B570770) B (CALB) allows for high-yield synthesis (>90%) without affecting other functional groups. google.com
Green Chemistry Principles in Chemical Synthesis of this compound
Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. dergipark.org.tr Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable manufacturing processes. wjpmr.combeilstein-journals.org
Atom Economy Maximization and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comchemrxiv.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.
For the synthesis of this compound, a reaction designed with high atom economy would maximize the incorporation of starting materials. For example, a conjugate addition reaction to form the butanone side chain would theoretically have 100% atom economy. Catalytic approaches are inherently more atom-economical than methods requiring stoichiometric reagents because the catalyst is used in small amounts and is regenerated. nih.gov Minimizing waste, measured by metrics like the E-factor (Environmental Factor), is a direct consequence of maximizing atom economy and is a primary goal of green synthesis. nih.gov
| Reaction Type | Generic Equation | Description | Theoretical Atom Economy | Reference |
|---|---|---|---|---|
| Addition Reaction | A + B → C | All atoms from reactants A and B are incorporated into the product C. | 100% | jocpr.com |
| Substitution Reaction | A-B + C → A-C + B | Atom or group B is replaced by C, generating B as a byproduct. | <100% | |
| Elimination Reaction | A-B → A + B | A molecule splits into two smaller molecules. The desired product is A, making B waste. | <100% |
Utilization of Sustainable Solvent Systems (e.g., Aqueous Media, Solvent-Free Conditions, Ionic Liquids)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic solvents (VOCs) contributes to pollution and health hazards. nih.gov Green chemistry promotes the use of more sustainable alternatives.
Aqueous Media : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Many biocatalytic reactions, such as those using ketoreductases, are performed in aqueous buffers. acs.org
Solvent-Free Conditions : The most sustainable approach is to eliminate the solvent entirely. nih.gov Lipase-catalyzed transesterifications and some Wittig reactions can be conducted under solvent-free conditions, which simplifies product purification and reduces waste. google.comwebassign.net Mechanochemistry, where mechanical energy initiates reactions, also operates with minimal or no solvent. nih.gov
Ionic Liquids (ILs) : Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, which reduces air pollution. sigmaaldrich.com They can act as both solvents and catalysts and are highly tunable. researchgate.net For example, 1-ethyl-3-methylimidazolium-based ionic liquids have been explored as media for various chemical transformations, offering a potentially recyclable solvent system. sigmaaldrich.comresearchgate.net
Integration of Renewable Feedstocks
Transitioning from fossil fuel-based starting materials to renewable feedstocks is a fundamental goal of a sustainable chemical industry. dergipark.org.tr Biomass, such as carbohydrates and lignin, can be converted into valuable platform chemicals. nrel.govnih.gov For a molecule like this compound, key precursors could potentially be derived from renewable sources. The ethyl group of the ester can be sourced from bio-ethanol, produced via fermentation of sugars. nih.gov While more complex, the aromatic ring and the butyl chain could potentially be synthesized from biomass-derived platform molecules like levulinic acid or furfural (B47365) in the future. nrel.gov This approach reduces reliance on finite resources and can contribute to a circular economy. nih.gov
Energy-Efficient Reaction Processes (e.g., Microwave, Ultrasound, Photochemistry)
Modern synthetic chemistry is increasingly adopting energy-efficient techniques to drive reactions, reducing both energy consumption and reaction times. These methods offer significant advantages over conventional heating.
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy to heat reactions, leading to a rapid and uniform temperature increase. ajrconline.org For the synthesis of benzoate esters, microwave irradiation has been shown to dramatically accelerate reaction rates. For instance, the synthesis of ethyl benzoate was achieved with a 97% yield in just 5 minutes at 170°C, a significant improvement over traditional methods that require prolonged reflux. uwlax.edu Similarly, a four-component domino reaction to produce complex hexahydroquinoline-3-carboxylates under microwave irradiation proceeds in a solvent-free environment, highlighting the method's simplicity and high-yield potential. thebioscan.com The key benefits of MAOS include highly accelerated reaction times and improved product yields, positioning it as a key technology in green chemistry. ajrconline.orgijsdr.org
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound (20-100 kHz) promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ksu.edu.sa This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Ultrasound has been successfully used to synthesize a variety of heterocyclic compounds, often in green solvents like water, with excellent yields and significantly shorter reaction times compared to silent (non-irradiated) conditions. nih.govuniv.kiev.ua For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water at 50°C under ultrasound irradiation achieved a 92% yield in just 35 minutes. nih.gov This efficiency is attributed to the physical effects of micro-jets created by the collapse of cavitation bubbles, which is particularly effective in heterogeneous reactions. nih.gov
Photochemistry: Photochemical reactions use light energy to activate molecules and drive chemical transformations. Continuous-flow photochemical setups have shown clear advantages over batch processes. For example, in a photocyclization reaction to produce a key intermediate, a continuous-flow process yielded the product in 65% yield, compared to only 21% in a batch setup, by irradiating the solution with a medium-pressure mercury lamp. mdpi.com This method allows for precise control over irradiation time and intensity, improving efficiency and yield.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | 5-15 minutes | High (e.g., 97%) | Rapid heating, reduced reaction time, high yields | ajrconline.orguwlax.edu |
| Ultrasound-Assisted Synthesis | 30-60 minutes | High (e.g., 92%) | Enhanced mass transfer, suitable for heterogeneous systems, often uses green solvents | nih.gov |
| Flow Photochemistry | ~1 hour | Moderate to High (e.g., 65%) | Precise control, improved safety, higher yields than batch | mdpi.com |
Non-Hazardous Byproduct Elimination
A central goal of green chemistry is the elimination of hazardous byproducts. wjpmr.comjddhs.com In the synthesis of esters like this compound via Fischer esterification, the primary byproduct is water. masterorganicchemistry.comyoutube.com The presence of water can limit reaction equilibrium, and its removal is crucial for driving the reaction to completion.
Traditional methods often rely on excess reagents or dehydrating agents that generate waste. nih.gov Modern approaches focus on more sustainable solutions:
Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally friendly options, such as sustainable natural deep eutectic solvents (NADES), has proven effective. jsynthchem.comresearchgate.net These solvents, composed of naturally occurring compounds, are often biodegradable, have low toxicity, and can be easily prepared. jsynthchem.comresearchgate.net
Physical Removal of Water: A Dean-Stark apparatus is a classic method used to physically remove water from the reaction mixture as it forms, thereby shifting the equilibrium towards the ester product according to Le Chatelier's principle. uwlax.edumasterorganicchemistry.com
Catalytic Innovations: The use of N-bromosuccinimide (NBS) as a catalyst in substoichiometric amounts for direct dehydrative esterification has been explored. This method can be performed under neat (solvent-free) conditions and often allows for simple product isolation through extraction, thus minimizing waste. nih.gov
Atom Economy: Designing synthetic routes with high atom economy ensures that a maximal number of atoms from the reactants are incorporated into the final product. wjpmr.com This inherently reduces the generation of byproducts. For instance, reactions involving complex starting materials with multiple functional groups are prone to side reactions; thus, employing milder and more selective reaction conditions is critical to minimize byproduct formation. mdpi.com
Advanced Synthetic Techniques and Platforms
Flow chemistry, where reactions are conducted in a continuous stream through a network of tubes or channels, offers superior control over reaction parameters compared to traditional batch processing. jst.org.inresearchgate.net This technology is particularly advantageous for synthesizing active pharmaceutical ingredients (APIs) and their intermediates. jst.org.in
The synthesis of benzocaine (B179285) analogues has been successfully adapted to continuous-flow systems, achieving high conversion (>99%) and selectivity (>99%) with residence times as short as 12 seconds. scispace.comresearchgate.net Key benefits of this approach include:
Enhanced Safety and Control: The small reaction volumes within the flow reactor minimize the risks associated with highly exothermic or hazardous reactions. Precise control over temperature, pressure, and mixing leads to more consistent and reproducible results. jst.org.inuc.pt
Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. researchgate.netuc.pt
Diversity-Oriented Synthesis (DOS) is a strategy used to create collections (libraries) of structurally diverse small molecules that cover a large area of chemical space. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a wide range of compounds for screening against various biological targets. cam.ac.uknih.gov
The principles of DOS can be applied to generate libraries of analogues of this compound. A typical DOS strategy involves:
Building Block Diversity: Using a variety of starting materials (building blocks) to introduce different functional groups and substituents around a common molecular scaffold. cam.ac.uk
Scaffold Diversity: Employing synthetic pathways that can diverge to create fundamentally different molecular skeletons from a common intermediate. nih.gov
Stereochemical Diversity: Varying the spatial orientation of functional groups. cam.ac.uk
For example, libraries of benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds, which are components in many bioactive compounds, have been prepared using efficient protocols that vary the substitution patterns on the core structure. scilit.com Similarly, one-pot, three-component reactions have been used to rapidly synthesize diverse libraries of benzoxanthenes and benzochromenes for biological screening. nih.gov
Total synthesis, the complete chemical synthesis of complex molecules from simple precursors, provides a platform for developing and testing new synthetic methodologies. nih.govbeilstein-journals.org While this compound is not a highly complex structure itself, it can serve as a key building block or intermediate in the total synthesis of more intricate, biologically active molecules.
Strategies employed in total synthesis that are relevant to this context include:
Convergent Synthesis: Two or more fragments of the target molecule are synthesized independently and then joined together at a late stage. This approach is generally more efficient than a linear synthesis where the molecule is built step-by-step. nih.gov
Biomimetic Synthesis: The synthetic route is designed to mimic the biosynthetic pathway used by nature to produce a natural product.
Protecting Group Strategies: The temporary masking of reactive functional groups is often essential to control regioselectivity and prevent unwanted side reactions during the assembly of complex molecules. jocpr.com The use of orthogonal protecting groups, which can be removed under different specific conditions, allows for sequential transformations on a multi-functional molecule. jocpr.com
The synthesis of benzocaine, a related structure, often involves a multi-step sequence including nitration, esterification, and reduction. researchgate.net The total synthesis of more complex natural products often requires dozens of steps, showcasing the need for highly efficient and selective reactions. nih.govnih.gov
Retrosynthetic Analysis for Target-Oriented Design
Retrosynthetic analysis is a problem-solving technique for designing synthetic routes. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections." This "concept-based" design helps identify potential synthetic pathways and key intermediates. beilstein-journals.org
For this compound, a retrosynthetic analysis might proceed as follows:
Disconnection 1 (C-C bond): The bond between the benzoyl group and the butyl chain can be disconnected. This suggests a Friedel-Crafts acylation or a related coupling reaction between a benzene (B151609) derivative (like ethyl benzoate) and a four-carbon electrophile (e.g., 3-oxobutanoyl chloride or but-3-en-2-one (B6265698) via a Michael addition).
Disconnection 2 (Ester bond): The ester linkage can be disconnected, leading to 4-(3-oxobutyl)benzoic acid and ethanol. This points to a Fischer esterification as the final step in the synthesis. masterorganicchemistry.com
This analysis reveals that the core challenge lies in constructing the 4-(3-oxobutyl)phenyl moiety. The choice of specific reagents and reaction conditions would then be guided by principles of efficiency, sustainability, and compatibility with other functional groups in the molecule. researchgate.net This target-oriented design allows chemists to strategically plan the synthesis to maximize yield and purity while minimizing steps and waste.
Iii. Mechanistic Elucidation of Reactions Involving Ethyl 4 3 Oxobutyl Benzoate
Fundamental Principles of Organic Reaction Mechanisms and Electron Flow
At the heart of understanding organic reaction mechanisms lies the concept of electron flow. Chemical reactions fundamentally involve the breaking and forming of bonds, a process driven by the movement of electrons. geeksforgeeks.orgksu.edu.salibretexts.org Curved arrow notation is a critical tool used by chemists to depict the flow of electron pairs from an electron-rich source to an electron-deficient sink. geeksforgeeks.orglibretexts.orgutexas.edu An electron source can be a lone pair of electrons or a pi bond, while an electron sink is an atom that can accept a new bond or a lone pair of electrons. libretexts.org
In the context of Ethyl 4-(3-oxobutyl)benzoate, which possesses both an ester and a ketone functional group, several key mechanistic principles are relevant. The carbonyl carbons of both the ester and ketone are electrophilic centers due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles. The oxygen atoms, with their lone pairs, can act as nucleophiles or bases. The alpha-carbons adjacent to the carbonyl groups can be deprotonated to form enolates, which are potent nucleophiles.
Reactions involving this compound can be broadly categorized based on the patterns of electron flow. For instance, nucleophilic addition to the ketone or ester carbonyl group is a fundamental reaction type. The mechanism would involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent steps would depend on the nature of the nucleophile and the reaction conditions. Another important mechanistic pathway involves the formation of an enolate at the alpha-carbon of the ketone, which can then participate in reactions such as aldol (B89426) condensations or alkylations. The flow of electrons in these processes can be meticulously tracked using curved arrows to visualize bond formation and cleavage. walisongo.ac.id
Experimental Approaches to Mechanistic Investigation
While theoretical principles provide a framework for proposing reaction mechanisms, experimental evidence is essential for their validation. acs.orgijrpr.comcambridge.org A variety of experimental techniques are employed to probe the intricate details of a reaction pathway.
Reaction kinetics, the study of reaction rates, provides invaluable quantitative insights into a reaction mechanism. solubilityofthings.compharmacy180.comyoutube.com By systematically varying the concentrations of reactants and observing the effect on the reaction rate, one can determine the rate law for the reaction. libretexts.orgchemistrytalk.org The rate law is a mathematical expression that relates the rate of a reaction to the concentration of the reactants, and its form can reveal which species are involved in the rate-determining step of the reaction. solubilityofthings.compharmacy180.com
For a hypothetical reaction of this compound, for instance, a base-catalyzed self-condensation (an intramolecular aldol reaction), a kinetic study could be designed. The reaction would be monitored over time, measuring the disappearance of the reactant or the appearance of the product, often using spectroscopic methods like UV-Vis or NMR spectroscopy.
A series of experiments would be conducted where the initial concentration of this compound and the base catalyst are independently varied. The initial rate of the reaction would be measured for each experiment. The data collected could be organized in a table similar to the one below:
| Experiment | [this compound] (M) | [Base] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.01 | r₁ |
| 2 | 0.2 | 0.01 | r₂ |
| 3 | 0.1 | 0.02 | r₃ |
Rate = k [this compound]ˣ [Base]ʸ
where k is the rate constant, and x and y are the reaction orders. This rate law provides crucial information about the composition of the transition state of the rate-determining step. pharmacy180.com
Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. fiveable.meiaea.orgwikipedia.org By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), one can follow the position of the labeled atom in the products. researchgate.netias.ac.in This information can provide definitive evidence for or against a proposed mechanism. ias.ac.in
Consider the base-catalyzed intramolecular aldol reaction of this compound. A proposed mechanism would involve the deprotonation of one of the alpha-hydrogens of the ketone. To test this, a deuterium (B1214612) labeling experiment could be performed. This compound could be synthesized with deuterium atoms at the alpha-position of the ketone (Ethyl 4-(3-oxo-2,2-dideuteriobutyl)benzoate).
If the proposed mechanism is correct, the reaction should proceed, and the position of the deuterium atoms in the product would be determined using techniques like mass spectrometry or NMR spectroscopy. The location of the deuterium label in the product can confirm whether the proposed deprotonation step occurred as hypothesized. Furthermore, measuring the rate of the reaction with the deuterated substrate compared to the non-deuterated substrate can reveal a kinetic isotope effect (KIE). A significant KIE (where the reaction is slower with the heavier isotope) would indicate that the C-H (or C-D) bond is broken in the rate-determining step, providing strong support for the proposed mechanism.
Many reactions proceed through short-lived, unstable intermediates that are not easily isolated. ksu.edu.sa Advanced spectroscopic techniques can be used to detect and characterize these transient species, providing direct evidence for their involvement in a reaction pathway. rsc.orgwiley.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be adapted to study reactions in situ and identify intermediates. acs.orgnih.govaip.org
For reactions involving this compound, it might be possible to detect a key intermediate like an enolate under specific conditions. For example, by using a strong, non-nucleophilic base at low temperatures, it might be possible to generate a stable enough concentration of the enolate of this compound to be observed by low-temperature NMR spectroscopy. The characteristic chemical shifts in the ¹H and ¹³C NMR spectra would provide a structural fingerprint of the enolate.
Time-resolved spectroscopy is another powerful tool where a reaction is initiated by a short pulse of energy (e.g., a laser pulse), and the subsequent changes in the system are monitored by spectroscopy on a very fast timescale. This can allow for the observation of fleeting intermediates that exist for only microseconds or nanoseconds.
The table below summarizes some advanced spectroscopic methods and their potential application in studying reactions of this compound:
| Spectroscopic Method | Information Obtained | Potential Application to this compound Reactions |
| NMR Spectroscopy | Detailed structural information about molecules in solution. | Characterization of stable intermediates like enolates at low temperatures. Monitoring the progress of a reaction over time. |
| IR Spectroscopy | Information about the functional groups present in a molecule. | Detecting the formation and disappearance of carbonyl groups during a reaction. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of molecules. | Identification of products and potential intermediates. Analysis of isotope labeling experiments. |
| UV-Vis Spectroscopy | Information about conjugated systems and chromophores. | Monitoring reactions that involve changes in conjugation. |
Stereochemistry, the three-dimensional arrangement of atoms in molecules, can provide profound insights into reaction mechanisms. lumenlearning.comyoutube.com The stereochemical outcome of a reaction—whether it proceeds with retention, inversion, or racemization of a stereocenter—can help to distinguish between different possible mechanistic pathways. lumenlearning.com
While this compound itself is achiral, reactions involving this molecule could generate a chiral center. For example, the reduction of the ketone carbonyl group using a chiral reducing agent could lead to the formation of a chiral alcohol. The stereochemical course of such a reaction can be analyzed to understand the mechanism of the chiral induction.
If a reaction proceeds through a planar, achiral intermediate (like a carbocation or an enolate), and a new stereocenter is formed, a racemic mixture of enantiomers is often expected. lumenlearning.com However, if the reaction is stereospecific, meaning that a particular stereoisomer of the reactant leads to a specific stereoisomer of the product, it suggests a concerted mechanism or one where the stereochemistry is controlled throughout the reaction. For instance, if a hypothetical reaction at the alpha-carbon of the ketone in a chiral derivative of this compound proceeds with a high degree of stereoselectivity, it would provide clues about the geometry of the transition state.
Iv. Advanced Analytical Techniques for Characterization and Process Monitoring of Ethyl 4 3 Oxobutyl Benzoate
High-Resolution Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Ethyl 4-(3-oxobutyl)benzoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks. For this compound, ¹H and ¹³C NMR would provide primary evidence of its structure, while advanced techniques offer deeper insights.
2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity of the molecule. For instance, an HMBC experiment would show a correlation between the carbonyl carbon of the ester group and the protons of the ethyl group, confirming the ester linkage. nih.gov Similarly, correlations between the protons of the butyl side chain and the carbons of the aromatic ring would verify the substitution pattern.
Solid-State NMR: While typically analyzed in solution, Solid-State NMR could be employed to study the compound in its crystalline or amorphous solid forms, providing information on molecular packing and conformation in the solid phase.
Diffusion-Ordered Spectroscopy (DOSY) NMR: This technique, sometimes called "NMR chromatography," separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. nih.govmanchester.ac.uku-tokyo.ac.jp In a reaction mixture, DOSY can distinguish this compound from unreacted starting materials or byproducts, providing a non-invasive method for process monitoring. nih.govmanchester.ac.uku-tokyo.ac.jpox.ac.uk A larger molecule like the target compound will diffuse slower (smaller diffusion coefficient) than smaller reactants or solvent molecules. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to ester) | ~8.0 | Doublet | 2H |
| Aromatic (meta to ester) | ~7.3 | Doublet | 2H |
| Ester -CH₂- | ~4.4 | Quartet | 2H |
| Side Chain -CH₂- (adjacent to ring) | ~3.0 | Triplet | 2H |
| Side Chain -CH₂- (adjacent to ketone) | ~2.8 | Triplet | 2H |
| Ketone -CH₃ | ~2.2 | Singlet | 3H |
| Ester -CH₃ | ~1.4 | Triplet | 3H |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ketone C=O | ~208 |
| Ester C=O | ~166 |
| Aromatic C (substituted) | ~143 |
| Aromatic C (substituted by ester) | ~130 |
| Aromatic CH (ortho to ester) | ~129 |
| Aromatic CH (meta to ester) | ~128 |
| Ester -O-CH₂- | ~61 |
| Side Chain -CH₂- (adjacent to ketone) | ~45 |
| Ketone -CH₃ | ~30 |
| Side Chain -CH₂- (adjacent to ring) | ~29 |
| Ester -CH₃ | ~14 |
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. nih.gov For this compound (C₁₃H₁₆O₃), HRMS can confirm this formula by matching the measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented to produce a spectrum of daughter ions. manchester.ac.ukscielo.br The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. This is particularly useful for distinguishing between isomers, which have the same molecular formula but different structures. nih.gov
Advanced Ionization Techniques: Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that allow for the analysis of the intact molecule with minimal fragmentation, which is ideal for determining the molecular weight. amazonaws.com
Predicted HRMS and MS/MS Fragmentation Data for this compound
| Parameter | Predicted Value | Information Provided |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₃ | Elemental Composition |
| Theoretical Exact Mass | 220.1099 | Basis for HRMS confirmation |
| [M+H]⁺ (Protonated Molecule) | 221.1172 | Ion observed in HRMS (ESI/APCI) |
| Major Fragment 1 (Loss of C₂H₅O•) | 175.0754 | Fragmentation at the ester group |
| Major Fragment 2 (Loss of CH₃COCH₂•) | 163.0754 | Cleavage of the butyl side chain |
| Major Fragment 3 (C₇H₅O⁺) | 121.0284 | Benzoyl cation |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for specific functional groups. For this compound, strong, distinct peaks for the two different carbonyl groups (ester and ketone) would be expected. libretexts.orgpressbooks.pub
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipoles lead to strong IR signals, polarizability changes lead to strong Raman signals. The aromatic ring vibrations are often prominent in the Raman spectrum.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980-2850 | Medium-Strong |
| C=O Stretch (Ester) | Ester | ~1720 | Strong, Sharp |
| C=O Stretch (Ketone) | Ketone | ~1710 | Strong, Sharp |
| C=C Stretch (in-ring) | Aromatic Ring | 1610, 1580, 1500 | Medium |
| C-O Stretch (Ester) | Ester | 1300-1100 | Strong |
| C-H Bend (out-of-plane) | Aromatic Ring | 900-675 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with π-systems and heteroatoms containing non-bonding electrons (n-electrons) exhibit characteristic absorptions.
The chromophores in this compound are the substituted benzene (B151609) ring and the two carbonyl groups. The conjugated system involving the benzene ring and the ester carbonyl group is expected to give rise to an intense π → π* transition. slideshare.net The isolated ketone carbonyl group will also contribute with a weaker n → π* transition. slideshare.netuzh.chshu.ac.uk
Predicted UV-Vis Absorption Data for this compound
| Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Benzoyl group | ~240-280 | High |
| n → π | Ketone C=O | ~280-300 | Low |
| n → π* | Ester C=O | ~210 | Low |
Advanced Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity and the quantification of the target compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It is widely used for purity assessment, quality control, and quantitative analysis. nih.govresearchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound, where a nonpolar stationary phase is used with a polar mobile phase.
The purity of a synthesized batch of this compound can be determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. By using a certified reference standard, the concentration of the compound in a sample can be accurately quantified. ust.edu
Hypothetical RP-HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Detector at λmax (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30 °C |
| Expected Retention Time | Dependent on exact mobile phase composition |
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for assessing the purity of the compound and quantifying it in reaction mixtures. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
Detailed research findings indicate that the choice of the stationary phase is critical for achieving optimal separation from starting materials, byproducts, or degradation products. A mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, is often suitable for aromatic esters. sigmaaldrich.com The inclusion of a ketone functional group in this compound necessitates careful optimization of the temperature program to ensure sharp peaks and prevent thermal degradation. A flame ionization detector (FID) is commonly employed due to its high sensitivity towards organic compounds.
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
Note: This table presents typical starting parameters; optimization is required for specific applications.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative to both GC and HPLC, combining the advantages of both techniques. libretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which exhibits low viscosity and high diffusivity, allowing for rapid and efficient separations at lower temperatures than GC. wikipedia.orgteledynelabs.com This makes SFC particularly suitable for the analysis of thermally labile molecules.
For a semi-polar compound like this compound, supercritical CO2, often modified with a small amount of a polar solvent such as methanol, serves as the mobile phase. libretexts.org This technique is especially advantageous for chiral separations if an asymmetric center were present in the molecule or for purification on a preparative scale due to the ease of removing the mobile phase post-collection. wikipedia.org
Table 2: Potential Supercritical Fluid Chromatography (SFC) Conditions for Analysis
| Parameter | Value/Description |
|---|---|
| Column | Packed column suitable for SFC (e.g., silica, diol, or chiral stationary phase) |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., 5-20% Methanol) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temp. | 35-50 °C |
| Detector | UV-Vis Detector (e.g., at 254 nm) or Evaporative Light Scattering Detector (ELSD) |
Note: These conditions are illustrative and based on general principles of SFC for aromatic esters. vinanhatrang.comdtic.mil
Hyphenated Analytical Systems for Enhanced Resolution and Information Content
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for obtaining unambiguous identification and detailed structural information.
GC-MS and LC-MS Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) couples the high-resolution separation of GC with the powerful identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass-to-charge ratio of the fragments is measured. This provides a unique fragmentation pattern, or "mass spectrum," which acts as a molecular fingerprint. For this compound, characteristic fragments would arise from the cleavage of the ester and the butyl chain, allowing for definitive identification. researchgate.netnih.govresearchgate.net For instance, the loss of the ethoxy group (•OCH2CH3) or cleavage at the keto group are expected fragmentation pathways. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or stable for GC analysis. While this compound is amenable to GC, LC-MS can be invaluable for monitoring its presence in complex biological matrices or during process monitoring where derivatization is not desired. nih.gov Reversed-phase HPLC using a C18 column is a common approach for separating benzoate (B1203000) derivatives. glsciences.comsielc.com Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that often yields the intact molecular ion, providing clear molecular weight information.
Table 3: Exemplar Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Key Mass Fragments (m/z) | Information Provided |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | M•+ (Molecular Ion), [M-45]+ (loss of •OC₂H₅), fragments related to the oxobutyl chain | Confirms molecular weight and provides structural fingerprint for library matching. researchgate.netresearchgate.net |
| LC-MS | Electrospray (ESI+) | [M+H]+, [M+Na]+ | Provides accurate molecular weight of the intact molecule. nih.govglsciences.com |
HPLC-NMR Integration
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy represents a pinnacle in structural elucidation, directly linking separation with the unparalleled structural information of NMR. nih.gov This technique allows for the acquisition of ¹H NMR and ¹³C NMR spectra of analytes as they elute from the HPLC column. This is particularly useful for distinguishing between isomers or for the definitive characterization of unknown impurities or metabolites without the need for off-line isolation. acs.org For this compound, HPLC-NMR could provide unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring and the structure of the side chain. researchgate.net
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to ester) | ~7.9-8.1 | Doublet |
| Aromatic (meta to ester) | ~7.3-7.5 | Doublet |
| -O-CH₂- (ethyl) | ~4.4 | Quartet |
| -CH₂- (benzylic) | ~3.1 | Triplet |
| -CH₂- (adjacent to ketone) | ~2.8 | Triplet |
| -CH₃ (ketone) | ~2.2 | Singlet |
Note: Predicted values are based on standard principles of NMR spectroscopy for aromatic compounds and esters. researchgate.netwisc.edu
GC-IR Applications
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that provides information about the functional groups present in a molecule. As compounds elute from the GC column, they pass through a light pipe or are deposited onto an IR-transparent substrate, and an infrared spectrum is continuously acquired. This allows for the identification of specific bonds and functional groups for each separated peak. For this compound, GC-IR would clearly identify the characteristic vibrational frequencies of the ester and ketone carbonyl groups, which are distinct, as well as the C-O stretches and aromatic ring vibrations. studylib.netcapes.gov.br
Table 5: Expected Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| C=O (Ketone) | ~1715-1725 | Stretch |
| C=O (Aromatic Ester) | ~1720-1730 | Stretch |
| C-O (Ester) | ~1250-1300 | Asymmetric Stretch |
Elemental and Compositional Analysis Beyond Basic Empirical Formula Determination
While combustion analysis provides the basic empirical formula (e.g., C₁₃H₁₆O₃), more advanced techniques can reveal the precise three-dimensional arrangement of atoms within a molecule. Single-crystal X-ray diffraction, when a suitable crystal can be grown, provides the absolute structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
Table 6: Example of Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction (Illustrated with a Related Compound)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Calculated Density (Dx) | g/cm³ |
| Bond Lengths & Angles | Precise measurements of all atomic connections |
| Intermolecular Interactions | e.g., Hydrogen bonding, π-stacking |
Note: This table illustrates the type of data obtained from X-ray crystallography, which provides a definitive compositional and structural analysis beyond the empirical formula. researchgate.net
Electrochemical Characterization Techniques for Redox Behavior
While specific electrochemical studies on this compound are not extensively documented, its redox behavior can be inferred from the well-established electrochemistry of β-keto esters and related aromatic ketones. acs.orgacs.orgjst.go.jp Electrochemical techniques offer a powerful means to investigate the oxidation and reduction pathways of the molecule, providing insights into its reactivity and potential for electrochemical synthesis or degradation.
Cyclic voltammetry (CV) is a primary technique for studying the electrochemical properties of compounds like this compound. sphinxsai.com By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the electroactive moieties within the molecule—namely the keto group and the aromatic ring. The presence of the keto group allows for reduction, while the ester and the aromatic ring can also participate in redox processes under specific conditions.
The electrochemical reduction of the keto group in β-keto esters is a known process, which can proceed via a one-electron or two-electron pathway depending on the solvent, electrolyte, and electrode material. sphinxsai.com This can lead to the formation of a hydroxyl group or dimerization products. Conversely, oxidation can occur, particularly from the enolate form of the β-keto ester, which can be generated in the presence of a base. This oxidation can lead to the formation of radical intermediates, which can then undergo further reactions such as coupling. acs.orgacs.org
Controlled potential electrolysis, also known as bulk electrolysis, can be employed to carry out the preparative-scale oxidation or reduction of this compound. This technique allows for the synthesis of new compounds or for the selective transformation of the starting material. The conditions for electrolysis, such as the electrode potential, solvent, and electrolyte, can be optimized based on the data obtained from cyclic voltammetry. sphinxsai.com
The following interactive data table summarizes key electrochemical techniques and their potential applications in the study of this compound.
| Technique | Principle | Information Obtained | Potential Application for this compound |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Redox potentials, reversibility of electron transfer, reaction mechanisms. | Determination of oxidation and reduction potentials of the keto and aromatic moieties. |
| Controlled Potential Electrolysis | Electrolysis at a constant working electrode potential. | Synthesis of products from electrochemical reactions, determination of the number of electrons transferred. | Preparative scale reduction of the keto group to a hydroxyl group or oxidative coupling of the enolate form. |
| Polarography | A subclass of voltammetry where the working electrode is a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE). | Quantitative analysis of reducible or oxidizable species. | Quantitative determination of this compound in solution. |
Advanced Sampling and Sample Preparation Methodologies for Complex Matrices
The accurate quantification of this compound in complex matrices such as environmental samples (water, soil) or biological fluids requires efficient and selective sample preparation techniques to remove interfering substances and concentrate the analyte. researchgate.netnih.gov
Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that is well-suited for the extraction of semi-volatile and volatile organic compounds like aromatic esters and ketones from various matrices. mdpi.comnih.govresearchgate.net The technique involves exposing a fused silica fiber coated with a stationary phase to the sample. The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The choice of fiber coating is critical for selective extraction. For a compound like this compound, which possesses both aromatic and keto functionalities, a fiber with a mixed polarity or one that can engage in multiple interaction modes would be ideal.
Liquid-Liquid Extraction (LLE) is a conventional yet effective method for extracting analytes from aqueous samples into an immiscible organic solvent. researchgate.netgoogle.com For this compound, a solvent system would be chosen based on the polarity of the compound to achieve a high partition coefficient. The efficiency of LLE can be enhanced by adjusting the pH of the aqueous sample to suppress the ionization of any acidic or basic functional groups, although this is less relevant for a neutral molecule like this compound.
The following interactive data table provides an overview of advanced sampling and sample preparation methodologies applicable to the analysis of this compound.
| Methodology | Principle | Suitable Matrices | Advantages | Considerations for this compound |
| Solid-Phase Microextraction (SPME) | Partitioning of analytes between the sample matrix and a coated fiber. | Water, air, biological fluids. | Solvent-free, rapid, sensitive, easily automated. | Fiber coating selection is crucial; Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers could be effective. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. | Aqueous samples, biological fluids. | High recovery, applicable to a wide range of analyte concentrations. | Choice of extraction solvent is key; solvents like dichloromethane or ethyl acetate would be suitable. google.com |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Water, wastewater, biological fluids. | High concentration factors, cleaner extracts than LLE, variety of sorbents available. | A reversed-phase sorbent (e.g., C18) would likely be effective for extracting this moderately polar compound from aqueous matrices. |
V. Computational Chemistry and Modeling for Ethyl 4 3 Oxobutyl Benzoate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
The electronic properties of Ethyl 4-(3-oxobutyl)benzoate can be thoroughly investigated using quantum chemical methods. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. sciencepub.net A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. These maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a predictive guide for intermolecular interactions and chemical reactions. For this compound, the oxygen atoms of the ester and keto groups would be expected to be electron-rich sites, while the carbonyl carbons and aromatic protons would be relatively electron-poor.
Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following values are representative examples for illustrative purposes and would be determined via specific computational studies.)
| Parameter | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability, likely localized on the benzene (B151609) ring. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, likely associated with the carbonyl groups. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |
Due to the presence of several single bonds, the side chain of this compound can adopt multiple conformations. Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies. nih.gov By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed.
The global minimum on this surface corresponds to the most stable, lowest-energy conformation of the molecule, which is the most likely to be observed experimentally. Other local minima represent less stable, but potentially accessible, conformers. The energy barriers between these conformers determine the flexibility of the molecule. For this compound, key rotations would occur around the C-C bonds of the butyl chain and the C-O bond of the ester group. Understanding the preferred conformation is crucial as it influences the molecule's packing in the solid state and its interaction with other molecules. nih.govresearchgate.net
Table 2: Example of Relative Energies for Different Conformers of this compound (Note: These conformers and energies are hypothetical examples to illustrate the output of a conformational analysis.)
| Conformer | Description of Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | Extended butyl chain, anti-periplanar | 0.00 | 75.3 |
| 2 | Gauche rotation in butyl chain | 1.15 | 12.1 |
| 3 | Rotation around ester C-O bond | 2.50 | 1.5 |
| 4 | Folded butyl chain | 3.10 | 0.5 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions on timescales ranging from picoseconds to microseconds. nih.gov This method is invaluable for understanding how this compound behaves in a realistic environment, such as in a solvent or as part of a larger assembly.
MD simulations can be used to investigate how multiple molecules of this compound interact with each other. By simulating a system containing many molecules, one can observe tendencies for aggregation or self-assembly. mdpi.com The driving forces for these interactions, such as van der Waals forces, dipole-dipole interactions (stemming from the polar ester and keto groups), and π-π stacking between the aromatic rings, can be analyzed in detail. rsc.org Such studies are crucial for understanding the material properties of the compound in its condensed phases (liquid or solid) and its potential to form ordered structures.
The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are exceptionally well-suited for modeling these effects by explicitly including solvent molecules (e.g., water, ethanol, or hexane) in the simulation box. chemrxiv.org These simulations can reveal how the solvent affects the conformational preferences of this compound, for instance, by stabilizing certain conformers through hydrogen bonding or other interactions. chemicaljournals.comresearchgate.net Furthermore, the simulations can model the solvation shell around the molecule, providing insights into its solubility and the distribution of solvent molecules around its different functional groups. This is critical for predicting its behavior in solutions, which is relevant for applications in synthesis, formulations, and biological systems. nih.gov
Cheminformatics and Data Science Applications
Cheminformatics and data science offer a complementary set of computational tools that leverage existing chemical data to predict the properties and activities of new molecules. researchgate.net These approaches are particularly powerful for screening large numbers of compounds and for identifying relationships between chemical structure and function.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's chemical structure with its biological activity or physical properties, respectively. neovarsity.org For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or retention time in chromatography. This involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecule. jbclinpharm.org By building a model based on a training set of related molecules with known properties, the model can then be used to predict the properties of this compound and other new compounds. Data science and machine learning algorithms are increasingly used to build more sophisticated and predictive QSAR/QSPR models, accelerating materials and drug discovery. chemrxiv.org
Table 3: Selected Molecular Descriptors for a Hypothetical QSPR Model of this compound (Note: These values are representative examples used to build predictive models.)
| Molecular Descriptor | Calculated Value | Description |
|---|---|---|
| Molecular Weight (MW) | 220.25 g/mol | The mass of one mole of the substance. |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | A measure of the molecule's hydrophobicity. |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Sum of surfaces of polar atoms; relates to transport properties. |
| Number of Rotatable Bonds | 6 | A measure of molecular flexibility. |
Molecular Descriptors Generation and Analysis
The computational characterization of a molecule like this compound would begin with the generation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several types, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (related to the 3D structure), and quantum-chemical (derived from the electronic structure).
For this compound, a typical set of generated descriptors would likely include those relevant to its key structural features: an aromatic ring, an ester group, and a ketone. These descriptors are crucial for building predictive models for various properties.
Table 1: Representative Molecular Descriptors Potentially Calculated for this compound
| Descriptor Type | Descriptor Name | Potential Significance for this compound |
| Constitutional | Molecular Weight | Fundamental property influencing physical characteristics. |
| Number of Rotatable Bonds | Indicates molecular flexibility, which can affect receptor binding. | |
| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability. |
| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and electronic transitions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key indicator of a molecule's hydrophobicity. |
Structure-Reactivity Relationships (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, would aim to build mathematical models that correlate the molecular descriptors of this compound and its analogues with their chemical reactivity. For instance, the reactivity of the ketone or ester group could be modeled based on electronic and steric descriptors.
In a hypothetical SRR study for a series of analogues of this compound, one might investigate how substituents on the benzene ring affect the rate of a particular reaction. The model would be developed using statistical methods like multiple linear regression to establish a predictive equation. Such models are valuable for understanding reaction mechanisms and predicting the reactivity of new, unsynthesized compounds. researchgate.net
Machine Learning Algorithms for Predictive Chemical Property Modeling
Machine learning (ML) offers a powerful set of tools for predicting the properties of molecules like this compound. nih.gov Various algorithms can be trained on datasets of known molecules to learn the complex relationships between chemical structure and properties such as solubility, toxicity, or biological activity. dntb.gov.ua
Commonly used ML algorithms in this context include Random Forests, Support Vector Machines, and various types of Neural Networks. These models can take molecular descriptors or structural fingerprints as input to make predictions. For this compound, an ML model could be trained to predict, for example, its potential as an enzyme inhibitor by learning from a dataset of known inhibitors with similar structural motifs. researchgate.net The performance of these models is typically evaluated by their ability to accurately predict the properties of molecules not included in the training set. mdpi.com
Table 2: Potential Applications of Machine Learning in Modeling this compound Properties
| Property to Predict | Machine Learning Algorithm | Required Data | Potential Outcome |
| Aqueous Solubility | Gradient Boosting | A dataset of diverse organic molecules with experimentally determined solubilities. | A predictive model to estimate the solubility of this compound and its analogues. |
| Biological Activity | Deep Neural Network | A large dataset of compounds tested against a specific biological target. | Identification of the potential for this compound to interact with specific proteins. |
| Metabolic Stability | Random Forest | Data on the metabolic fate of structurally similar compounds in liver microsomes. | An estimation of the metabolic half-life of this compound. |
De Novo Molecular Design Principles for Analogues
De novo molecular design involves the computational generation of novel molecular structures with desired properties. researchgate.net Starting from a scaffold like the benzoate (B1203000) core of this compound, these algorithms can "grow" new molecules by adding atoms or functional groups. nih.gov The design process is often guided by a scoring function that evaluates the generated molecules based on predicted properties such as binding affinity to a target protein or drug-likeness.
This approach could be used to design novel analogues of this compound with potentially improved characteristics. For example, a de novo design algorithm could be tasked with generating structures that are predicted to have higher binding affinity to a particular enzyme, while also maintaining favorable pharmacokinetic properties. arxiv.org
Computational Catalysis Studies for Reaction Optimization
Computational catalysis can be employed to study and optimize the chemical reactions used to synthesize this compound. Using methods like Density Functional Theory (DFT), researchers can model the reaction mechanism at the atomic level. This allows for the calculation of activation energies for different reaction pathways and the investigation of the role of various catalysts.
For the synthesis of this compound, which could involve reactions like the Stetter reaction, computational studies could help in selecting the most efficient catalyst and reaction conditions. wikipedia.org By understanding the transition states and intermediates, it is possible to rationally design catalysts that lower the activation energy and improve the reaction yield and selectivity. rsc.org
Virtual Screening Methodologies for Chemical Space Exploration
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.gov For this compound, if a particular biological target is of interest, virtual screening could be used to explore the vast chemical space of similar molecules to find potential hits. researchgate.net
This can be done through ligand-based or structure-based approaches. In ligand-based screening, one would search for molecules that are structurally or chemically similar to a known active compound. In structure-based virtual screening, which requires a 3D structure of the target protein, compounds are computationally "docked" into the active site to predict their binding affinity. mdpi.com This methodology could be applied to discover novel applications for compounds structurally related to this compound.
Vi. Derivatization Chemistry for Functionalization and Research Applications of Ethyl 4 3 Oxobutyl Benzoate
Strategies for Modifying Reactivity and Introducing New Functional Groups
The presence of a ketone and an ester in Ethyl 4-(3-oxobutyl)benzoate allows for a range of chemical transformations to modify its reactivity and introduce novel functionalities. The ketone group, with its electrophilic carbon and adjacent enolizable protons, is a primary site for modification. Similarly, the ester group can undergo various nucleophilic acyl substitution reactions.
One common strategy for modifying the ketone is through condensation reactions . The Knoevenagel condensation, for example, involves the reaction of the active methylene group adjacent to the ketone with an aldehyde in the presence of a weak base. While direct studies on this compound are not prevalent, analogous reactions with similar β-keto esters, such as ethyl acetoacetate and ethyl 4-chloro-3-oxobutanoate, are well-documented. researchgate.netscielo.brthermofisher.com These reactions lead to the formation of α,β-unsaturated keto compounds, thereby introducing a new carbon-carbon double bond and providing a handle for further functionalization.
Another key strategy is the reduction of the ketone to a secondary alcohol. This transformation can be achieved using reducing agents like sodium borohydride (NaBH₄). askfilo.commasterorganicchemistry.comvt.edu This reaction converts the planar carbonyl group into a chiral center, opening possibilities for stereoselective synthesis and the introduction of new functionalities at the hydroxyl group.
The ester group can also be readily modified. Transesterification , the exchange of the ethyl group for a different alcohol moiety, is a common method to alter the steric and electronic properties of the molecule. This reaction is often catalyzed by acids or bases, and enzymatic approaches using lipases are also employed for their mild and selective nature. nih.gov Furthermore, hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides and other acid derivatives.
The bifunctional nature of this compound also makes it a valuable precursor for the synthesis of heterocyclic compounds . For instance, reaction with hydrazines can yield pyrazole derivatives, a class of compounds with significant pharmacological interest. hilarispublisher.comnih.govorganic-chemistry.orgresearchgate.net Similarly, condensation with urea or thiourea (B124793) derivatives can lead to the formation of pyrimidine or thiopyrimidine rings. ijnc.irnih.gov
| Modification Strategy | Functional Group Targeted | Potential Reagents/Conditions | Resulting Functional Group/Structure | Illustrative Analogous Reaction |
| Knoevenagel Condensation | Ketone (active methylene) | Aromatic aldehydes, piperidine/acetic acid | α,β-Unsaturated ketone | Reaction of ethyl 4-chloro-3-oxobutanoate with benzaldehyde scielo.br |
| Ketone Reduction | Ketone | Sodium borohydride (NaBH₄) in methanol | Secondary alcohol | Reduction of ethyl 3-oxobutanoate to ethyl 3-hydroxybutanoate askfilo.com |
| Transesterification | Ester | Benzyl (B1604629) alcohol, tetrabutyl titanate | Benzyl ester | Transesterification of methyl benzoate (B1203000) with benzyl alcohol academax.com |
| Heterocycle Synthesis | Ketone and Ester | Hydrazine hydrate | Pyrazole ring | Synthesis of pyrazoles from ethyl acetoacetate and hydrazine hilarispublisher.com |
| Heterocycle Synthesis | Ketone | Thiourea, Aromatic Aldehyde | Dihydropyrimidinethione ring | Biginelli reaction of pentan-2,4-dione, thiourea, and an aldehyde ijnc.ir |
Formation of Analytical Derivatives for Enhanced Detection and Separation
For the purpose of qualitative and quantitative analysis, particularly in complex matrices, the formation of analytical derivatives of this compound can significantly enhance its detection and separation by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
The primary target for derivatization for analytical purposes is the ketone functional group. For GC analysis , a common derivatizing agent for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netresearchgate.netdtic.mil PFBHA reacts with the ketone to form a stable oxime derivative. The introduction of the pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. This derivatization also improves the volatility and thermal stability of the analyte, which is beneficial for GC analysis. The resulting oximes can be effectively separated and detected by GC-mass spectrometry (GC-MS). gcms.cz
For HPLC analysis , 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatizing reagent for aldehydes and ketones. researchgate.netresearchgate.net The reaction of DNPH with the ketone group of this compound would form a 2,4-dinitrophenylhydrazone. This derivative is highly colored and possesses a strong chromophore, making it readily detectable by UV-Vis detectors at wavelengths around 360 nm. This method is particularly useful for quantifying low concentrations of carbonyl compounds.
| Analytical Technique | Derivatizing Reagent | Target Functional Group | Derivative Formed | Principle of Enhanced Detection |
| Gas Chromatography (GC-MS/ECD) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | PFB-oxime | High electron affinity of the pentafluorobenzyl group for ECD; provides characteristic mass spectrum for MS. researchgate.netresearchgate.net |
| High-Performance Liquid Chromatography (HPLC-UV) | 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | 2,4-Dinitrophenylhydrazone | Introduction of a strong chromophore for sensitive UV detection. |
Creation of Compound Libraries for Structure-Function Relationship Studies
This compound serves as a valuable scaffold for the creation of compound libraries, which are essential tools in drug discovery and materials science for studying structure-function relationships. nih.govnih.gov By systematically modifying different parts of the molecule, a diverse set of analogs can be synthesized and screened for desired properties.
The bifunctional nature of this compound allows for a combinatorial approach to library synthesis. ijpsr.comdntb.gov.ua For example, the ketone functionality can be reacted with a variety of hydrazines to generate a library of pyrazole derivatives. hilarispublisher.comnih.gov Simultaneously or sequentially, the ester group can be converted to a carboxylic acid and then coupled with a diverse set of amines to create an amide library. This parallel synthesis approach can rapidly generate a large number of distinct compounds from a common starting material.
The Knoevenagel condensation products of this compound with various aldehydes can also serve as intermediates for further diversification. The newly introduced double bond can undergo a range of reactions, such as Michael additions, to introduce additional complexity and functionality.
The general strategy for building a compound library based on the this compound scaffold can be outlined as follows:
Scaffold Preparation: Synthesis of the core this compound structure.
Parallel Reactions: Dividing the scaffold into multiple batches and reacting each with a different building block. For instance, reacting with a set of 10 different hydrazines to create 10 distinct pyrazoles.
Further Diversification: Each of the products from the previous step can be further modified. For example, the ester group of each pyrazole can be hydrolyzed and then coupled with a set of 10 different amines, resulting in a 10x10 library of 100 unique compounds.
This approach allows for the systematic exploration of the chemical space around the this compound core, which is crucial for identifying compounds with optimized biological activity or material properties.
Green Chemistry Considerations in Derivatization Processes
In line with the principles of green chemistry, derivatization processes involving this compound can be designed to be more environmentally benign. This involves the use of safer solvents, catalysts, and reaction conditions that minimize waste and energy consumption.
A key green strategy is the use of biocatalysts , such as lipases, for the transesterification of the ester group. nih.govnih.gov Lipases operate under mild conditions (room temperature and neutral pH) and are highly selective, often eliminating the need for protecting groups and reducing the formation of byproducts. They are also biodegradable and can often be immobilized and reused, further enhancing their green credentials.
The use of ionic liquids as alternative reaction media for derivatization reactions like the Knoevenagel condensation has also been explored for related β-keto esters. scielo.br Ionic liquids are non-volatile and can often be recycled, reducing the emission of volatile organic compounds (VOCs) associated with traditional organic solvents.
Furthermore, catalyst-free conditions or the use of highly efficient and recyclable catalysts can significantly improve the green profile of derivatization reactions. For example, the synthesis of certain heterocyclic compounds from β-keto esters can be achieved under catalyst-free conditions or with minimal amounts of a recyclable catalyst. ijnc.ir
| Green Chemistry Approach | Derivatization Reaction | Benefit | Example with Analogous Compound |
| Biocatalysis | Transesterification | Mild reaction conditions, high selectivity, biodegradable catalyst. | Lipase-catalyzed transesterification of ethyl butyrate. nih.gov |
| Alternative Solvents | Knoevenagel Condensation | Reduced use of volatile organic compounds, potential for solvent recycling. | Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate in ionic liquids. scielo.br |
| Catalyst-Free Conditions | Heterocycle Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. | Catalyst-free synthesis of thiazolopyrimidines from dihydropyrimidinthiones. ijnc.ir |
Applications in Flow Analysis and Microreactions for Derivatization
Flow chemistry and microreactor technology offer significant advantages for the derivatization of this compound, particularly in terms of safety, efficiency, and scalability. nih.govpolimi.itjst.org.ind-nb.infouc.pt These technologies involve performing chemical reactions in a continuous stream through a network of small-diameter tubes or microfabricated channels.
The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and reduced reaction times compared to traditional batch processes. For derivatization reactions that are highly exothermic or involve unstable intermediates, the small reaction volumes in microreactors enhance safety by minimizing the risk of thermal runaways.
For instance, the synthesis of diazo compounds, which can be explosive in large quantities, has been safely and efficiently performed in microreactors. While not directly involving this compound, this demonstrates the potential for handling hazardous reagents in a controlled manner. d-nb.info The derivatization of this compound with reagents that require precise temperature control or have short-lived intermediates could be significantly improved using flow chemistry.
Furthermore, flow systems can be readily automated and integrated with online analytical techniques for real-time reaction monitoring and optimization. This is particularly beneficial for the development and screening of compound libraries, where rapid and efficient synthesis of a large number of derivatives is required. The telescoping of multiple reaction steps in a continuous flow without the need for intermediate purification can significantly streamline the synthesis of complex derivatives from this compound.
Vii. Applications of Ethyl 4 3 Oxobutyl Benzoate in Advanced Materials Science
Monomer or Building Block for Novel Polymer Synthesis
The bifunctional nature of Ethyl 4-(3-oxobutyl)benzoate makes it a candidate for polymerization reactions, where it could be incorporated into polymer backbones or as a pendant group, thereby influencing the final properties of the material.
The presence of the ketone and ester moieties allows for a variety of chemical modifications, theoretically enabling the design of polymers with specific characteristics. For instance, the ketone group could be a site for reactions such as aldol (B89426) condensations or oximation, leading to cross-linking or functionalization of the polymer chains. The ester group, on the other hand, could be susceptible to hydrolysis or transesterification, offering pathways to alter the polymer's structure and properties post-synthesis.
The ester linkage in this compound suggests a potential for creating biodegradable polymers. Ester bonds are known to be susceptible to hydrolysis, a key mechanism in the degradation of many biodegradable plastics. By incorporating this monomer into a polymer chain, it is hypothesized that materials with controlled degradation rates could be developed, offering more sustainable alternatives to conventional plastics. Research in the broader field of biodegradable polymers often focuses on aliphatic polyesters, and the structural motifs present in this compound could be explored in this context.
While there is no direct research demonstrating the use of this compound in conductive polymers, its aromatic ring is a common feature in many organic electronic materials. The possibility of modifying its structure to enhance electronic delocalization could be a theoretical avenue for research. Functionalization of the benzene (B151609) ring or transformation of the oxobutyl chain could potentially lead to monomers suitable for the synthesis of polymers with semiconducting properties.
The development of smart materials, such as shape-memory and self-healing polymers, often relies on specific chemical functionalities that allow for dynamic changes in the material's structure. The reactive sites on this compound could, in theory, be utilized to introduce reversible cross-links or moieties that respond to external stimuli like heat or light. For example, the ketone group could be involved in reversible bond formation, a common strategy in the design of self-healing materials.
Components in Functional Materials with Custom Properties
Beyond its role as a primary monomer, this compound could also be incorporated as an additive or a co-monomer to impart specific functionalities to existing materials.
It is important to note that while the chemical structure of this compound suggests potential applications in these advanced areas of materials science, a comprehensive search of publicly available scientific literature did not yield specific research studies demonstrating its use in the synthesis of the aforementioned polymers and functional materials. The discussions above are therefore based on theoretical possibilities derived from its chemical functionalities and general principles of polymer chemistry and materials science.
Optical Materials with Tunable Properties
The benzoate (B1203000) group within this compound is a well-known component in the design of liquid crystals and other optical materials. The rigid phenyl ring coupled with a flexible side chain can give rise to mesomorphic phases, which are the basis of liquid crystal displays (LCDs) and other optical devices. While direct studies on the liquid crystalline properties of this compound are not extensively documented, research on analogous ethyl benzoate derivatives demonstrates the principle of tunability. The optical properties of these materials, such as their refractive index and birefringence, are highly dependent on the molecular structure, including the length and composition of the alkyl chain.
For instance, studies on homologous series of 4-(4-n-alkoxy benzoyloxy) β-Methoxy Ethyl Benzoates have shown that the liquid crystalline behavior is highly dependent on the length of the alkoxy chain. Shorter chain derivatives may not exhibit liquid crystalline phases, while longer chains can lead to the formation of nematic and smectic phases, each with distinct optical properties. This demonstrates that by systematically modifying the side chain of a benzoate core, the transition temperatures and the type of liquid crystal phase can be precisely controlled.
The principle of tuning optical properties through molecular structure is further exemplified in studies of other ethyl benzoate derivatives, where the introduction of different functional groups or variations in chain length leads to a range of mesomorphic behaviors. This body of research strongly suggests that this compound could be utilized as a monomer or a dopant in liquid crystal formulations. The 3-oxobutyl group offers a site for further chemical modification or polymerization, potentially leading to the creation of liquid crystal polymers with tunable optical responses for applications in smart windows, sensors, and optical filters.
Table 1: Phase Transition Temperatures of a Homologous Series of 4-(4-n-alkoxy Benzoyloxy) β-Methoxy Ethyl Benzoates
| n-alkoxy Chain Length | Smectic Phase Transition (°C) | Nematic Phase Transition (°C) |
| Pentyl | - | 165.0 |
| Hexyl | - | 188.0 |
| Octyl | 162.0 | 195.0 |
| Decyl | 179.0 | 196.0 |
| Dodecyl | - | 192.0 |
| Tetradecyl | - | 186.0 |
| Hexadecyl | - | 180.0 |
Integration into Nanomaterials and Nanotechnology
The functional groups present in this compound make it a candidate for the surface modification of nanomaterials, which is a key aspect of nanotechnology. The ability to tailor the surface chemistry of nanoparticles allows for the control of their dispersion, biocompatibility, and self-assembly into larger, ordered structures.
Role in Carbon-Based Nanostructures (e.g., Fullerenes, Carbon Nanotubes via Functionalization)
The functionalization of carbon-based nanostructures like fullerenes and carbon nanotubes (CNTs) is crucial for their practical application, as it improves their solubility and processability. The pristine surfaces of these materials are often inert and prone to aggregation due to strong van der Waals forces. Covalent functionalization, involving the attachment of molecules to the surface of the nanostructure, is a common strategy to overcome these limitations.
This compound possesses both a keto and an ester group, providing multiple avenues for covalent attachment to carbon nanostructures. For instance, the ketone group can undergo reactions such as 1,3-dipolar cycloadditions, which have been successfully used to functionalize CNTs. The ester group, or the aromatic ring itself, can also be involved in various arylation reactions to attach the molecule to the nanotube surface.
The attachment of this compound to CNTs or fullerenes would impart a different chemical functionality to their surface, potentially altering their electronic properties and allowing for their dispersion in a wider range of solvents. This improved processability is a critical step for the integration of these carbon nanostructures into composite materials, thin films, and electronic devices.
Table 2: General Effects of Functionalization on Carbon Nanostructures
| Property | Effect of Functionalization |
| Solubility | Generally increased in organic solvents and/or water. |
| Dispersion | Improved, with reduced aggregation. |
| Processability | Enhanced for incorporation into polymer composites and other materials. |
| Electronic Properties | Can be modified depending on the nature of the functional group. |
| Reactivity | Provides sites for further chemical modification. |
Tailoring Nanoscale Properties and Architectures
The self-assembly of nanoparticles into well-defined architectures is a powerful bottom-up approach for creating new materials with unique collective properties. The surface chemistry of the nanoparticles plays a critical role in directing this self-assembly process. By modifying the surface of nanoparticles with specific organic molecules, it is possible to control the interactions between them, leading to the formation of ordered superstructures.
Furthermore, the functional groups on the molecule could be used to introduce specific interactions, such as hydrogen bonding or coordination with metal ions, to guide the assembly process. This level of control over the nanoscale architecture is essential for the development of materials with tailored optical, electronic, and catalytic properties. The ability to tune these properties through the self-assembly of functionalized nanoparticles is a key goal in the field of nanotechnology.
Viii. Future Research Directions and Emerging Trends for Ethyl 4 3 Oxobutyl Benzoate
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization
The convergence of artificial intelligence (AI) and organic chemistry is set to revolutionize the synthesis of molecules like ethyl 4-(3-oxobutyl)benzoate. solubilityofthings.comsolubilityofthings.comresearchgate.net Machine learning (ML) algorithms are increasingly being employed for computer-aided synthesis planning (CASP), which can predict viable synthetic routes and optimize reaction conditions. beilstein-journals.org For this compound, this could mean the development of novel, more efficient synthetic strategies beyond traditional Friedel-Crafts acylation.
Furthermore, the integration of AI with automated synthesis platforms, often referred to as "self-driving labs," presents an exciting frontier. beilstein-journals.org Such systems could autonomously design, execute, and analyze experiments for the synthesis of this compound, rapidly identifying the most efficient and robust reaction conditions. ugent.be This approach not only accelerates the pace of research but also allows chemists to focus on more complex challenges. ugent.be
Table 1: Illustrative Application of Machine Learning in Optimizing the Synthesis of this compound
| Parameter | Traditional Approach | ML-Optimized Approach | Predicted Outcome |
| Catalyst Selection | Based on literature precedence (e.g., AlCl₃) | Algorithm-driven selection from a broader catalyst library | Identification of a more active and selective, non-traditional Lewis or solid acid catalyst. |
| Solvent Choice | Conventional solvents (e.g., CS₂, nitrobenzene) | Prediction based on solubility, reactivity, and green chemistry metrics | Use of a greener, less hazardous solvent with improved reaction kinetics. |
| Temperature Profile | Fixed reaction temperature | Dynamic temperature profile optimized for different reaction stages | Increased yield and reduced formation of thermal degradation byproducts. |
| Reactant Stoichiometry | Typically a slight excess of one reactant | Precise stoichiometry predicted to minimize waste | Higher atom economy and easier purification of the final product. |
Advancements in Sustainable and Environmentally Benign Synthesis Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. solubilityofthings.com Future research will focus on developing more sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. solubilityofthings.comnih.gov
The use of greener solvents is another critical aspect of sustainable synthesis. nih.gov Efforts are underway to replace hazardous solvents like carbon disulfide and chlorinated hydrocarbons with more environmentally friendly alternatives such as ionic liquids, supercritical fluids, or even performing reactions under solvent-free conditions. solubilityofthings.comnih.gov
Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and efficient approach to synthesis under mild conditions. solubilityofthings.com While not yet widely applied to the synthesis of this compound, future research could explore enzymatic pathways for its production, potentially leading to highly enantioselective syntheses of chiral derivatives.
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for this compound
| Synthesis Parameter | Traditional Method (e.g., Friedel-Crafts) | Potential Green Method | Environmental Benefit |
| Catalyst | Stoichiometric AlCl₃ | Reusable solid acid (e.g., zeolite) | Reduced hazardous waste, catalyst recycling. routledge.com |
| Solvent | Carbon disulfide, nitrobenzene | Ionic liquid or solvent-free | Reduced toxicity and environmental impact. solubilityofthings.com |
| Energy Input | High temperatures often required | Milder reaction conditions | Lower energy consumption. |
| Atom Economy | Moderate | Potentially higher | Less waste generation. |
Development of In-situ and Real-time Analytical Monitoring for Reaction Control
Process Analytical Technology (PAT) is becoming an indispensable tool in modern chemical synthesis for ensuring process understanding, efficiency, and safety. researchgate.netmt.com The implementation of in-situ and real-time monitoring techniques allows for the continuous tracking of reaction progress, the identification of key intermediates, and the precise control of reaction parameters. mt.commt.com
For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, and Near-Infrared (NIR) spectroscopy can be employed to monitor the concentrations of reactants, products, and any significant byproducts in real-time. researchgate.netspectroscopyonline.com This data can be used to create detailed kinetic models of the reaction, leading to a deeper understanding of the reaction mechanism. spectroscopyonline.com
Real-time monitoring enables a more dynamic and responsive approach to reaction control. europeanpharmaceuticalreview.com For example, if the concentration of a byproduct begins to increase, the reaction conditions can be immediately adjusted to suppress its formation. This level of control is particularly valuable in large-scale industrial production, where even small improvements in yield and purity can have a significant economic impact. europeanpharmaceuticalreview.com The integration of PAT with automated flow chemistry systems can lead to highly efficient and reproducible manufacturing processes for this compound. researchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
While Friedel-Crafts acylation is the classical approach to synthesizing aryl ketones like this compound, ongoing research in organic chemistry is continuously uncovering novel reactivity patterns and methods for bond activation. researchgate.net These advancements could lead to entirely new synthetic strategies for this compound.
One area of active research is the activation of carbon-carbon (C-C) bonds, which are typically considered inert. researchgate.net The development of catalytic systems that can selectively cleave C-C bonds in ketones opens up new possibilities for the deconstructive synthesis and functionalization of complex molecules. nih.govnih.gov For instance, a hypothetical retrosynthetic approach could involve the construction of the benzoyl moiety through a C-C bond-forming reaction on a different precursor, followed by a selective C-C bond cleavage to reveal the final product.
Another emerging area is the use of photoredox catalysis, which utilizes light energy to drive chemical reactions under mild conditions. nih.gov This approach has been successfully applied to a wide range of transformations and could potentially be adapted for the synthesis of this compound or its derivatives through novel bond-forming reactions. The exploration of these unconventional bond activations could lead to more efficient and versatile synthetic routes that are not accessible through traditional methods. sciencedaily.com
Interdisciplinary Research Opportunities in Chemical Biology (mechanistic studies, not biological activity) and Advanced Materials
The unique chemical structure of this compound, featuring both a ketone and an ester functional group on an aromatic scaffold, makes it an interesting candidate for interdisciplinary research, particularly in the fields of chemical biology and materials science.
In chemical biology, the focus would be on using this compound as a tool to study biochemical processes at a molecular level. For example, the ketone functionality could be used as a handle for the attachment of fluorescent probes or affinity tags. These modified versions of the molecule could then be used to investigate the interactions of small molecules with proteins or other biological macromolecules, providing insights into binding mechanisms and enzyme kinetics. The development of colorimetric sensors for the detection of aldehydes and ketones also points to potential applications in developing new analytical tools. illinois.eduresearchgate.netresearchgate.net
In the realm of advanced materials, the rigid aromatic core and the reactive functional groups of this compound make it a potential building block for the synthesis of novel polymers and functional materials. neuroquantology.com For instance, it could be incorporated into polymer backbones to modify their physical and chemical properties, such as thermal stability, solubility, or reactivity. The benzoyl group, in particular, is a common motif in materials with interesting optical or electronic properties. researchgate.net Future research could explore the polymerization of derivatives of this compound or its use as a cross-linking agent to create new materials with tailored functionalities. neuroquantology.com
Challenges and Outlook in Comprehensive Organic Compound Research
The future of research on organic compounds like this compound is bright, but it is not without its challenges. A significant hurdle is the need for more comprehensive and high-quality data to train the next generation of AI and ML models for synthesis prediction. synthiaonline.com This will require a concerted effort to standardize and share experimental data across the scientific community.
Another challenge lies in the practical implementation of sustainable and green chemistry principles in industrial-scale production. jetir.org While many promising green technologies are being developed in academic labs, their translation to industrial processes can be slow and costly. Overcoming these economic and logistical barriers will be crucial for the widespread adoption of sustainable synthesis methods. jetir.org
Furthermore, the increasing complexity of scientific research necessitates a more collaborative and interdisciplinary approach. jetir.orgnih.govnih.govacs.org Tackling the grand challenges in organic chemistry, from developing new synthetic methods to creating novel materials, will require chemists to work closely with computer scientists, engineers, biologists, and materials scientists. nih.gov
Despite these challenges, the outlook for organic compound research is incredibly promising. The powerful combination of automation, artificial intelligence, and a growing commitment to sustainability is poised to accelerate the pace of discovery and innovation. rroij.com For a seemingly simple molecule like this compound, these emerging trends open up a world of possibilities for new synthetic methods, a deeper understanding of its chemical properties, and unforeseen applications in a variety of scientific fields.
Q & A
Q. What are the primary synthetic routes for Ethyl 4-(3-oxobutyl)benzoate, and how do reaction conditions influence yield?
this compound can be synthesized via condensation reactions. For example, ethyl 4-chloro-3-oxobutanoate reacts with ortho-phenylenediamines or phenylhydrazines to form substituted benzimidazoles or pyrazoles under optimized conditions (e.g., reflux in ethanol with catalytic acid). Yield optimization depends on stoichiometric ratios, solvent polarity, and reaction time . Crystal structure validation via SHELX refinement (e.g., SHELXL for small-molecule crystallography) is critical to confirm product identity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
Key techniques include:
- 1H/13C-NMR : To confirm substitution patterns and functional groups (e.g., ketone at 3-oxobutyl).
- IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ester linkages.
- Thin-layer chromatography (TLC) : For monitoring reaction progress and purity assessment using silica gel plates .
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated in studies of antitumor derivatives .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in polymerization systems be resolved?
In resin-based systems, Ethyl 4-(dimethylamino)benzoate (a structural analog) shows higher reactivity than 2-(dimethylamino)ethyl methacrylate as a co-initiator. Contradictions arise when diphenyliodonium hexafluorophosphate (DPI) is introduced, which enhances conversion rates in less reactive amines. Methodological reconciliation involves:
Q. What strategies improve the crystallinity of this compound derivatives for structural studies?
Challenges in crystallization often stem from flexible 3-oxobutyl chains. Solutions include:
- Solvent screening : Use mixed solvents (e.g., dioxane/water) to induce slow nucleation.
- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation.
- Twinned data refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping diffraction patterns .
Q. How does the electronic nature of substituents on the benzoate ring influence the reactivity of this compound?
Electron-withdrawing groups (e.g., nitro in Ethyl 4-nitrobenzoylacetate) increase electrophilicity at the ketone, accelerating nucleophilic attacks (e.g., hydrazine addition). Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates, slowing reactions. Computational methods (DFT calculations) and Hammett σ constants correlate substituent effects with reaction rates .
Methodological Considerations
Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?
For antitumor studies:
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Structure-activity relationship (SAR) : Modify the 3-oxobutyl chain or benzoate substituents to assess cytotoxicity.
- Crystallographic data : Correlate molecular packing (e.g., hydrogen-bonding networks) with bioactivity .
Q. How can reaction byproducts in the synthesis of this compound derivatives be minimized?
Common byproducts (e.g., dimerization products) are mitigated by:
- Low-temperature reactions : Reduce ketone enolization.
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).
- Column chromatography : Purify intermediates using gradients of ethyl acetate/hexane .
Data Analysis and Contradictions
Q. Why do some studies report divergent physical properties for this compound-containing resins?
Discrepancies in tensile strength or glass transition temperature (Tg) arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
